Podocarpic acid

Overview

Description

Mechanism of Action

Target of Action

Podocarpic acid is a novel activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) . TRPA1 is a member of the TRP channel family, which plays a crucial role in sensing environmental stimuli. It is involved in various physiological processes and pathological conditions .

Mode of Action

This compound interacts with its primary target, TRPA1, by activating it . This activation triggers a series of downstream effects that contribute to the compound’s biological activities.

Biochemical Pathways

Upon activation of TRPA1, this compound influences several biochemical pathways. One such pathway involves the Nuclear factor erythroid 2–related factor 2 (Nrf2) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .

Result of Action

The activation of TRPA1 and the subsequent stimulation of the Nrf2 pathway by this compound lead to a variety of molecular and cellular effects. These include anti-inflammatory effects , antioxidant activity , and protection against oxidative damage . Additionally, compounds related to this compound have been found to possess a wide variety of biological activities, including antileukemic activity , inhibition of plant cell growth , insect toxicity , and antifungal properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound was first isolated from the resin of Podocarpus trees, suggesting that its production and activity might be influenced by the tree’s growth conditions . .

Biochemical Analysis

Biochemical Properties

Podocarpic acid plays a significant role in various biochemical reactions. It has been identified as a potent agonist for liver X receptor alpha and beta subtypes, which are involved in the regulation of metabolic pathways . Additionally, this compound derivatives have shown antileukemic activity, inhibition of plant cell growth, and antifungal properties . The compound interacts with enzymes and proteins such as glyoxalases, which mediate detoxification processes .

Cellular Effects

This compound influences several cellular processes. It has been shown to activate the TRPA1-Nrf signaling pathway, which plays a role in detoxifying reactive alpha-dicarbonyls, thereby protecting cells from age-related pathologies . The compound also exhibits anti-inflammatory properties and can inhibit the expansion and division of plant cells . These effects highlight its potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to liver X receptors, activating them and influencing the expression of genes involved in lipid metabolism . The compound also interacts with glyoxalases, enhancing their activity and promoting detoxification . These interactions underscore the compound’s role in enzyme activation and gene expression modulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its biological activity can degrade under certain conditions . Long-term studies have shown that this compound can maintain its anti-inflammatory and detoxifying properties over extended periods, although its efficacy may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and detoxifying properties. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glyoxalases, which are crucial for detoxifying reactive alpha-dicarbonyls . The compound also influences lipid metabolism by activating liver X receptors, thereby regulating the expression of genes involved in lipid synthesis and transport . These interactions affect metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that this compound reaches its intended sites of action, where it can interact with enzymes and proteins to modulate cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Podocarpic acid can be synthesized through various chemical routes. One common method involves the nitration of this compound using nitric acid in acetic acid . Another approach includes the use of allene and ultraviolet light in tetrahydrofuran at -78°C . Additionally, this compound can be prepared by reacting with polyamines in the presence of PyBOP and DIPEA in dimethylformamide .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from natural sources, such as the resin of Podocarpus species. The extraction process is followed by purification steps to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Podocarpic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized resin acid derivatives.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: Substitution reactions, such as nitration, can introduce nitro groups onto the aromatic ring of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ozone and sodium borohydride in ethanol/dichloromethane.

Reduction: Sodium borohydride in methanol/ethanol is commonly used for reduction reactions.

Substitution: Nitric acid in acetic acid is used for nitration reactions.

Major Products Formed

Oxidation: Oxidized resin acid derivatives.

Reduction: Reduced forms of this compound.

Substitution: Nitro-substituted this compound.

Scientific Research Applications

Podocarpic acid has a wide range of scientific research applications:

Chemistry: Used as a chiral template in the synthesis of various diterpenoids.

Biology: Exhibits antileukemic, antifungal, and insecticidal properties.

Medicine: Potential use in the development of anti-inflammatory drugs.

Industry: Utilized in agriculture for its plant growth inhibition properties.

Comparison with Similar Compounds

Podocarpic acid is unique due to its diverse biological activities and chemical structure. Similar compounds include:

Dehydroabietic acid: Another diterpenoid with antifungal properties.

Momilactones A and B: Fungitoxic compounds towards Cladosporium cucumerinum.

Oidiolactones: Tetracyclic norditerpene dilactones with antifungal and antitumor activities.

Biological Activity

Podocarpic acid, a naturally occurring diterpene, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its antitumor potential, antimicrobial effects, and implications in metabolic disorders. The findings are supported by various studies, case analyses, and data tables.

Chemical Structure and Properties

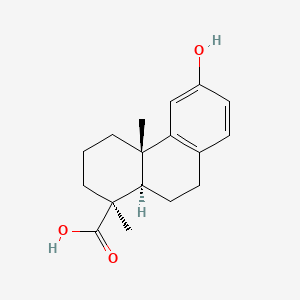

This compound is classified as a diterpene, specifically a member of the podocarpane family. Its chemical structure contributes to its biological activity, with the molecular formula being . The compound exhibits a unique arrangement of functional groups that influence its interaction with biological systems.

Antitumor Activity

Research has demonstrated that this compound derivatives possess significant antitumor properties. A study investigating synthetic intermediates derived from this compound revealed their ability to inhibit the growth of human epidermoid carcinoma cells. Notably, one derivative showed a remarkable cytotoxicity with an IC50 value of M against these cancer cells .

Table 1: Antitumor Activity of this compound Derivatives

| Compound Name | IC50 (M) | Cell Line | Reference |

|---|---|---|---|

| Methyl 6 alpha-bromo-7-oxo-O-methylpodocarpate | Human epidermoid carcinoma | ||

| Other derivatives | Variable | L1210 and P388 lymphoid leukemias |

Despite promising in vitro results, further evaluations in vivo did not yield significant antitumor activity against certain leukemias .

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects, particularly against various bacterial and fungal strains. A study assessed the antimicrobial activity of this compound and its polyamine derivatives, revealing that while this compound itself was inactive against tested microbes, certain derivatives exhibited notable antimicrobial properties.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound Name | MIC (µM) | Microbial Strain | Reference |

|---|---|---|---|

| Polyamine derivative 7a | ≤0.24 | Staphylococcus aureus (MRSA) | |

| Polyamine derivative 19f | 5.4 | Staphylococcus aureus | |

| This compound | >100 | Various Gram-negative bacteria |

The results indicated that the length and structure of the polyamine chains attached to this compound significantly influenced their antimicrobial efficacy.

Metabolic Implications

Recent studies have linked this compound to metabolic disorders, particularly diabetes. A plasma metabolomic analysis indicated that higher levels of this compound were associated with increased odds of developing diabetes (adjusted odds ratio 7.1) . This finding suggests that while this compound may have therapeutic potential in certain contexts, it could also play a role in metabolic dysregulation.

Table 3: Association of this compound with Diabetes Risk

Properties

IUPAC Name |

(1S,4aS,10aR)-6-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-5-11-4-6-12(18)10-13(11)16/h4,6,10,14,18H,3,5,7-9H2,1-2H3,(H,19,20)/t14-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJILEYKNALCDDV-OIISXLGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC3=C2C=C(C=C3)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878214 | |

| Record name | Podocarpic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5947-49-9 | |

| Record name | (1S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-6-hydroxy-1,4a-dimethyl-1-phenanthrenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5947-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Podocarpic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005947499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Podocarpic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-6-hydroxy-1,4a-dimethylphenanthrene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PODOCARPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K80G5Z96Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.